1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, antiviral, and kinase inhibition . The structure features:
- A fused imidazo[4,5-b]quinoxaline core.
- A furan-2-ylmethyl group at the N1-position.
- A 4-methylbenzenesulfonyl (tosyl) group at the N3-position.
The furan moiety enhances solubility and π-π stacking interactions, while the tosyl group contributes to electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARHIHTCLJIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through cyclocondensation reactions involving appropriate diamines and dicarbonyl compounds under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the imidazoquinoxaline core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazoquinoxaline core can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form sulfonamide or sulfonothioester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the imidazo[4,5-b]quinoxaline class exhibit notable biological activities:
- Anticancer Properties: Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazo[4,5-b]quinoxaline have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or cellular components, leading to inhibition of growth .
Applications in Drug Development
The compound is included in several screening libraries aimed at discovering new therapeutic agents. Notably:
- Cysteine Proteases Inhibitors Library: It is part of a library containing compounds that target cysteine proteases, which are crucial in various diseases including cancer and infectious diseases .
- Antiparasitic Activity: The compound is also being investigated for its potential antiparasitic effects, which could lead to new treatments for diseases caused by parasites .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of various imidazo[4,5-b]quinoxaline derivatives. The results indicated that the compound exhibited significant growth inhibition against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study revealed that the compound effectively reduced bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in imidazo[4,5-b]quinoxaline derivatives include substitutions at N1, N3, and the quinoxaline core. Below is a comparative analysis:
Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations :
- Furan vs. Aromatic Substitutions : The furan-2-ylmethyl group in the target compound improves aqueous solubility compared to bulkier aryl groups (e.g., 2-methoxybenzyl or trifluoromethylphenyl) but may reduce binding affinity in hydrophobic enzyme pockets .
- Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group balances electron-withdrawing effects and steric bulk, whereas 4-chlorobenzenesulfonyl derivatives exhibit higher potency due to enhanced electrophilicity .
- Core Modifications: Derivatives with fused indolinone or thioxo groups (e.g., 3-((2-thioxo-imidazo[4,5-b]quinoxaline)imino)indolinone) show marked cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .
Anticancer Activity:
- The target compound’s structural relatives, such as spiro[indoline-3,3′-[1,2,4]triazolidin]-one and thiazolopyrimidine-oxoindoline hybrids, demonstrate IC₅₀ values of 1–10 µM against MCF-7 and KB (oral carcinoma) cells . In contrast, trifluoromethyl-substituted analogues (e.g., ) show superior activity (IC₅₀ < 1 µM) but higher toxicity risks.
Antiviral and Kinase Inhibition:
- Imidazo[4,5-b]quinoxalines with pyridine or piperazine moieties (e.g., EP 2,585,462 B1) inhibit viral proteases and kinases (e.g., JAK2, EGFR) at nanomolar concentrations . The target compound’s furan group may confer selectivity for viral over host enzymes due to reduced off-target interactions.
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Selected Derivatives
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 446.5 | 4.4 | 7 | 84 |
| 1-(2-Methoxybenzyl)-3-tosyl derivative | 446.5 | 4.4 | 7 | 84 |
| 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl] derivative | 490.9 | 5.6 | 9 | 74.8 |
| 1-Ethyl-3-[4-(imidazo[4,5-b]pyridin-2-yloxy)phenyl] derivative | 373.4 | 3.1 | 6 | 78.3 |
Key Trends :
- Higher XLogP3 values correlate with increased membrane permeability but may reduce aqueous solubility.
- The target compound’s topological polar surface area (84 Ų) suggests moderate blood-brain barrier penetration, suitable for peripheral targets .
Biological Activity
The compound 1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a heterocyclic structure that combines features of imidazole and quinoxaline. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural components, including a furan ring and a sulfonyl group, contribute to its diverse pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.43 g/mol. The presence of the furan ring enhances its reactivity and biological interactions. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds within the imidazo[4,5-b]quinoxaline class exhibit significant biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes and lactate dehydrogenase (LDHA), which are crucial in cancer metabolism and inflammation .
- Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest at various phases, particularly G2/M phase, leading to apoptosis in cancer cells .
- Targeting Signaling Pathways : The modulation of pathways such as Wnt/β-catenin and PI3K/Akt has been observed, which are vital for cell proliferation and survival.
Case Studies
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
-
Cytotoxicity Assays : In vitro assays demonstrated that related quinoxaline derivatives exhibited EC50 values in the micromolar range against MV4-11 leukemia cells. For example:
Compound EC50 (µM) Quinoxaline A 35.5 ± 1.1 Quinoxaline B 32.9 ± 9.6
These values indicate significant cytotoxic potential compared to standard treatments .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the furan and sulfonyl groups can significantly impact biological activity. For instance:
- Substituents on the furan ring can enhance binding affinity to target proteins.
- The sulfonyl group plays a critical role in solubility and bioavailability.
Q & A
Q. Methodological Insight :
- Design of Experiments (DOE) can systematically vary parameters (solvent, temperature, stoichiometry) to identify optimal conditions .
- Example DOE table for reaction optimization:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent polarity | Ethanol to DMF | DMF | +25% |
| Reaction temperature | 60°C – 120°C | 80°C (reflux) | +18% |
| Catalyst loading | 0.5–2.0 eq. | 1.2 eq. | +12% |
How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor results) may arise from:
Q. Methodological Insight :
- Comparative SAR tables help isolate critical functional groups. Example from :
| Compound | Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Target compound | 4-methylbenzenesulfonyl group | 12 µM (Antitumor) |
| Analog with pyrazole core | No sulfonyl group | 45 µM (Antitumor) |
| Analog with thiazole | Thiazole instead of imidazole | Inactive |
- Dose-response validation across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
What advanced computational tools can predict the reactivity of this compound in novel reactions?
Advanced Research Question
Q. Methodological Insight :
- Combine computational predictions with HPLC-MS monitoring to validate reaction pathways .
- Example workflow:
How should researchers design experiments to characterize this compound’s crystal structure?
Basic Research Question
Q. Methodological Insight :
| Solvent System | Crystal Quality | Resolution (Å) |
|---|---|---|
| Ethanol/water (1:1) | High | 0.8 |
| DCM/hexane | Moderate | 1.2 |
What strategies mitigate purification challenges for this hydrophobic compound?
Basic Research Question
Q. Methodological Insight :
- TLC monitoring (silica gel, UV detection) ensures fraction collection accuracy .
- HPLC purity assessment : Use C18 columns with acetonitrile/water mobile phases .
How can structural analogs be rationally designed to enhance bioactivity?
Advanced Research Question
Q. Methodological Insight :
- Molecular docking (e.g., AutoDock) predicts binding poses with biological targets (e.g., kinase enzymes) .
- In vitro validation using enzyme inhibition assays .
What statistical methods address variability in synthetic yield across laboratories?
Advanced Research Question
Q. Methodological Insight :
- Taguchi methods optimize robustness:
| Factor | Level 1 | Level 2 | Contribution (%) |
|---|---|---|---|
| Stirring speed | 300 rpm | 600 rpm | 30% |
| Nitrogen atmosphere | Yes | No | 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
